3,5-Dimethyl-4-propoxybenzaldehyde

Description

BenchChem offers high-quality 3,5-Dimethyl-4-propoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-propoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

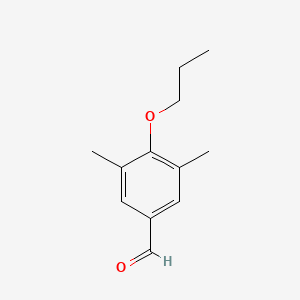

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUHCHBABZCTPQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1C)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 3,5-Dimethyl-4-propoxybenzaldehyde: Synthesis, Structure, and Properties

This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-propoxybenzaldehyde, a substituted aromatic aldehyde. Given the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on its chemical identity, a robust and well-established synthetic route, and its predicted physicochemical properties. The information herein is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Structure and Molecular Weight

3,5-Dimethyl-4-propoxybenzaldehyde is characterized by a benzaldehyde core with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position of the benzene ring.

The molecular formula is C₁₂H₁₆O₂. The molecular weight can be calculated as follows:

-

Carbon: 12 atoms * 12.011 g/mol = 144.132 g/mol

-

Hydrogen: 16 atoms * 1.008 g/mol = 16.128 g/mol

-

Oxygen: 2 atoms * 15.999 g/mol = 31.998 g/mol

Total Molecular Weight: 192.258 g/mol

Caption: Chemical structure of 3,5-Dimethyl-4-propoxybenzaldehyde.

Synthesis Pathway

The most logical and established method for the synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde is a two-step process. This involves the initial synthesis of the precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the propoxy group.

Caption: Proposed two-step synthesis workflow for 3,5-Dimethyl-4-propoxybenzaldehyde.

The precursor, 3,5-Dimethyl-4-hydroxybenzaldehyde, can be synthesized from 2,4,6-trimethylphenol. A notable method involves the cobalt-catalyzed aerobic oxidation of 2,4,6-trimethylphenol.[1]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine 2,4,6-trimethylphenol (1 equivalent), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, e.g., 0.01 equivalents), and sodium hydroxide (NaOH, 1 equivalent) in a solvent system of ethylene glycol and water.

-

Reaction Conditions: Stir the mixture at 50°C while bubbling oxygen (O₂) through the solution for approximately 12 hours.

-

Work-up:

-

After the reaction is complete, add dilute hydrochloric acid (e.g., 2% HCl) to neutralize the mixture.

-

Extract the product into an organic solvent such as chloroform.

-

Wash the combined organic layers with water and brine.

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[2][3] It involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide of 3,5-Dimethyl-4-hydroxybenzaldehyde is reacted with a propyl halide.

Experimental Protocol:

-

Alkoxide Formation:

-

Dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a base (e.g., potassium carbonate (K₂CO₃), 1.5 equivalents) to the solution to deprotonate the hydroxyl group and form the phenoxide in situ.

-

-

SN2 Reaction:

-

To the stirred suspension, add a propyl halide such as 1-bromopropane or 1-iodopropane (1.1 equivalents) dropwise.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine to remove any remaining inorganic salts and DMF.

-

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 3,5-Dimethyl-4-propoxybenzaldehyde.

Physicochemical Properties

Due to the absence of experimental data, the following properties are predicted based on the chemical structure and comparison with similar compounds.

| Property | Predicted Value |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Expected to be higher than 4-propoxybenzaldehyde (boiling point ~255°C) due to increased molecular weight. |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and insoluble in water. |

| Spectroscopic Data | |

| ¹H NMR | Expected signals for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, propoxy group protons, and methyl group protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon (~190 ppm), aromatic carbons, and aliphatic carbons of the propoxy and methyl groups. |

| IR Spectroscopy | Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C-O-C stretch for the ether, and C-H stretches for aromatic and aliphatic groups. |

Potential Applications

While specific applications for 3,5-Dimethyl-4-propoxybenzaldehyde are not documented, its structural features suggest several potential uses in research and development:

-

Intermediate in Organic Synthesis: As a functionalized benzaldehyde, it can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[4][5]

-

Fragrance and Flavor Industry: Substituted benzaldehydes are often used in the formulation of fragrances and as flavoring agents.[6] The specific aroma profile of this compound would need to be determined experimentally.

-

Materials Science: It could be explored as a monomer or precursor for the synthesis of novel polymers and resins with specific thermal or optical properties.

Safety and Handling

No specific safety data for 3,5-Dimethyl-4-propoxybenzaldehyde is available. However, based on the analogous compound 3,5-dimethoxy-4-propoxybenzaldehyde, it may cause an allergic skin reaction.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2026, January 15). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes.

-

PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2016, October 20). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). A facile synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde via copper-mediated selective oxidation of 2,4,6-trimethylphenol. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde. Retrieved from [Link]

-

TUODA INDUSTRY LIMITED. (2026, January 6). 3,5-Dimethylpiperidine. Retrieved from [Link]

Sources

- 1. 883532-80-7|3,5-Dimethyl-2-propoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. byjus.com [byjus.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. echemi.com [echemi.com]

- 7. 3,5-Dimethoxy-4-propoxybenzaldehyde | C12H16O4 | CID 4771124 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 3,5-Dimethyl-4-propoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Overview

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde. Its structure, featuring a benzene ring with two methyl groups, a propoxy group, and a formyl group, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The interplay of these functional groups dictates its chemical reactivity, physical properties, and, consequently, its safety profile.

To construct a reliable safety and handling protocol, this guide draws upon data from two closely related analogs: 3,5-Dimethoxy-4-propoxybenzaldehyde and 3,5-Dimethyl-4-hydroxybenzaldehyde . The former provides critical insights into the influence of the propoxy group on a substituted benzaldehyde, while the latter informs on the hazards associated with the 3,5-dimethylphenyl moiety.

Molecular Structure of 3,5-Dimethyl-4-propoxybenzaldehyde

Caption: Chemical structure of 3,5-Dimethyl-4-propoxybenzaldehyde.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications of its analogs, 3,5-Dimethyl-4-propoxybenzaldehyde is anticipated to present the following hazards.

Predicted GHS Hazard Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis for Classification |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | Based on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[1][2] |

| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | Based on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[1][2] |

| Skin Sensitization | Sub-category 1B | Danger | H317: May cause an allergic skin reaction | Based on data for 3,5-dimethoxy-4-propoxybenzaldehyde.[3][4] |

| Reproductive Toxicity | Category 1B | Danger | H360: May damage fertility or the unborn child | Based on data for 3,5-dimethoxy-4-propoxybenzaldehyde.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Based on data for 3,5-Dimethyl-4-hydroxybenzaldehyde.[2] |

GHS Pictograms:

Health Hazard, Exclamation Mark

Precautionary Statements (Anticipated):

Physical and Chemical Properties

Precise experimental data for 3,5-Dimethyl-4-propoxybenzaldehyde is not available. The following table provides predicted properties based on its chemical structure and data from its analogs.

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C12H16O2 | - |

| Molecular Weight | 192.25 g/mol | - |

| Appearance | Likely a solid or liquid at room temperature | General property of similar benzaldehydes |

| Solubility | Expected to be soluble in organic solvents. | General property of similar benzaldehydes |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial. The following measures are recommended based on the predicted hazards.

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. If respiratory irritation occurs or if breathing is difficult, seek medical attention.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[1][3][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][5]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Combustion may produce irritating and toxic gases, including carbon monoxide and carbon dioxide.

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure adequate ventilation. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For larger spills, dike the area and collect the material for disposal.

Handling and Storage

Safe Handling Protocol:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.

-

-

Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated work clothing should not be allowed out of the workplace.[3]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Store locked up.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Exposure Controls and Personal Protection

As no occupational exposure limits have been established for this specific compound, it is imperative to minimize exposure through a combination of engineering controls and personal protective equipment.

Engineering Controls:

-

Primary: A certified chemical fume hood is the preferred engineering control.

-

Secondary: Ensure general laboratory ventilation is adequate. Eyewash stations and safety showers should be readily accessible.

Personal Protective Equipment (PPE) Workflow:

Caption: Recommended Personal Protective Equipment workflow.

Stability and Reactivity

-

Reactivity: Not expected to be dangerously reactive under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, heat, and sources of ignition.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide upon combustion.

Toxicological Information

No specific toxicological data is available for 3,5-Dimethyl-4-propoxybenzaldehyde. The information below is inferred from its analogs.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Predicted to cause skin irritation.[1][2]

-

Serious Eye Damage/Irritation: Predicted to cause serious eye irritation.[1][2]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4]

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: May damage fertility or the unborn child.[3]

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[2]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

No specific ecotoxicological data is available. It is recommended to prevent this compound from entering the environment.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Consult with a licensed professional waste disposal service.

Transport Information

This compound is not expected to be regulated for transport. However, consult the latest regulations before shipping.

Regulatory Information

It is the responsibility of the user to ensure compliance with all applicable regulations.

References

-

PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Solubility of 3,5-Dimethyl-4-propoxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic aldehyde with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development. This guide provides a comprehensive overview of the predicted solubility of 3,5-Dimethyl-4-propoxybenzaldehyde based on its physicochemical characteristics and the principles of solvent-solute interactions. Furthermore, it offers a detailed experimental protocol for the empirical determination of its solubility.

Core Compound Characteristics

Molecular Structure:

The molecule consists of a benzene ring substituted with an aldehyde group, two methyl groups, and a propoxy group. The aldehyde group (-CHO) is polar and can act as a hydrogen bond acceptor. The propoxy group (-OCH2CH2CH3) and the two methyl groups (-CH3) are nonpolar. The ether linkage in the propoxy group can also act as a hydrogen bond acceptor.

Predicted Physicochemical Properties:

While specific experimental data for 3,5-Dimethyl-4-propoxybenzaldehyde is scarce, we can estimate its properties based on its structure and data from similar compounds like 3,5-Dimethoxy-4-propoxybenzaldehyde[1] and 3,5-Dimethyl-4-hydroxybenzaldehyde[2].

| Property | Predicted Value/Characteristic for 3,5-Dimethyl-4-propoxybenzaldehyde | Rationale |

| Molecular Weight | ~192.25 g/mol | Calculated from the molecular formula C12H16O2. |

| Polarity | Moderately polar | The presence of the polar aldehyde and ether groups is offset by the nonpolar benzene ring and alkyl substituents. |

| Hydrogen Bonding | Hydrogen bond acceptor | The oxygen atoms of the aldehyde and ether groups can accept hydrogen bonds from protic solvents. It does not have hydrogen bond donor capabilities. |

| XLogP3 | ~2.5-3.5 | Estimated based on the values for similar structures, suggesting a degree of lipophilicity. |

Theoretical Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Based on its moderately polar nature, 3,5-Dimethyl-4-propoxybenzaldehyde is expected to exhibit good solubility in a range of common organic solvents. The presence of both polar (aldehyde, ether) and nonpolar (aromatic ring, alkyl groups) functionalities suggests a versatile solubility profile.

Predicted Solubility in Common Organic Solvents:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | The polar hydroxyl group of methanol can interact with the polar aldehyde and ether groups of the solute. A forum post on a similar compound suggests solubility in methanol/water mixtures[3]. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | Acetone is a good solvent for moderately polar compounds due to its significant dipole moment. |

| Ethyl Acetate | Polar Aprotic | Soluble | As a moderately polar solvent, ethyl acetate should effectively solvate 3,5-Dimethyl-4-propoxybenzaldehyde. Extraction with ethyl acetate has been noted for a similar compound[3]. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds[4]. |

| Dichloromethane | Polar Aprotic | Soluble | Its ability to dissolve moderately polar organic compounds makes it a likely good solvent. |

| Toluene | Nonpolar | Sparingly Soluble to Soluble | The aromatic nature of toluene will have an affinity for the benzene ring of the solute, though the polar groups may limit high solubility. |

| Hexane | Nonpolar | Sparingly Soluble to Insoluble | The significant difference in polarity between the highly nonpolar hexane and the moderately polar solute suggests limited solubility. |

Causality of Predicted Solubility

The following diagram illustrates the relationship between the molecular features of 3,5-Dimethyl-4-propoxybenzaldehyde and its predicted solubility in different classes of organic solvents.

Caption: Predicted solubility based on molecular properties.

Experimental Protocol for Solubility Determination

For definitive solubility data, experimental determination is necessary. The following protocol outlines the equilibrium solubility (shake-flask) method followed by gravimetric analysis, a reliable technique for determining the solubility of a solid compound in a given solvent.

Materials and Equipment:

-

3,5-Dimethyl-4-propoxybenzaldehyde

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the chosen solvent, e.g., PTFE)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-Dimethyl-4-propoxybenzaldehyde to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visually confirm that excess solid remains.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (e.g., 2 mL) into a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporation dish. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Gravimetric Analysis:

-

Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,5-Dimethyl-4-propoxybenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Determine the solubility using the following formula:

-

Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of filtrate (L))

-

-

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for 3,5-Dimethyl-4-propoxybenzaldehyde is limited, a strong theoretical basis for its solubility profile can be established through an understanding of its molecular structure and the principles of solvent-solute interactions. It is predicted to be soluble in a range of polar protic and aprotic solvents and sparingly soluble in nonpolar solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust method for empirical determination. This guide serves as a valuable resource for researchers and developers, enabling informed solvent selection and facilitating the effective use of 3,5-Dimethyl-4-propoxybenzaldehyde in their work.

References

-

Solubility test for Organic Compounds. (2024, September 24). [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6). [Link]

-

MP Biomedicals. (n.d.). Dimethyl Sulfoxide. [Link]

-

NIST. (n.d.). 4-Propoxybenzaldehyde. NIST WebBook. [Link]

-

The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. [Link]

-

Sciencemadness Discussion Board. (2026, January 15). Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Link]

Sources

Williamson ether synthesis protocol for 3,5-Dimethyl-4-propoxybenzaldehyde

An Application Guide for the Synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde via Williamson Ether Synthesis

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde, a valuable aromatic aldehyde derivative. The methodology is centered on the Williamson ether synthesis, a robust and fundamental reaction in organic chemistry for the formation of ethers. This document details the underlying chemical principles, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering both a practical guide for laboratory execution and a deeper understanding of the reaction's mechanistic nuances.

Introduction and Rationale

3,5-Dimethyl-4-propoxybenzaldehyde is an aromatic ether and aldehyde, a chemical scaffold with potential applications in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The Williamson ether synthesis represents one of the most reliable and versatile methods for preparing such ethers, particularly for generating asymmetrical ethers from phenols.[1][2][3] The reaction involves the nucleophilic displacement of a halide from an alkyl halide by a phenoxide ion.[4]

This application note specifically addresses the O-alkylation of 3,5-Dimethyl-4-hydroxybenzaldehyde with 1-bromopropane. The choice of a mild base like potassium carbonate is particularly suitable for deprotonating the phenolic hydroxyl group without inducing unwanted side reactions with the aldehyde functionality.[3] The protocol is optimized for high yield and purity, providing a clear pathway for obtaining the target compound.

Reaction Principle and Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] This reaction pathway consists of two primary steps in the context of this synthesis:

-

Deprotonation: The phenolic proton of 3,5-Dimethyl-4-hydroxybenzaldehyde is acidic enough to be removed by a moderately strong base, such as potassium carbonate (K₂CO₃). This acid-base reaction generates a potassium phenoxide intermediate, which is a potent nucleophile.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of the primary alkyl halide (1-bromopropane). In a single, concerted step, the phenoxide attacks from the side opposite the leaving group (backside attack), leading to the formation of the C-O ether bond and the simultaneous displacement of the bromide ion.[5]

It is critical to use a primary alkyl halide. Secondary and tertiary alkyl halides would favor a competing E2 elimination reaction, where the phenoxide acts as a base rather than a nucleophile, resulting in the formation of propene instead of the desired ether.[1][6][7]

Caption: Sₙ2 Mechanism for the Synthesis.

Materials, Reagents, and Safety

Reagent and Equipment List

| Reagent | Formula | MW ( g/mol ) | CAS No. | Key Hazards |

| 3,5-Dimethyl-4-hydroxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 2233-18-3 | Skin/eye/respiratory irritant[8][9][10] |

| 1-Bromopropane (n-Propyl bromide) | C₃H₇Br | 122.99 | 106-94-5 | Flammable, irritant, harmful, potential reproductive toxin[11][12][13] |

| Potassium Carbonate (Anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Skin/eye/respiratory irritant[14][15][16] |

| Acetonitrile (Anhydrous) | C₂H₃N | 41.05 | 75-05-8 | Flammable, irritant, harmful |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, eye irritant |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Minimal hazards |

Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, rotary evaporator, standard laboratory glassware, and personal protective equipment (PPE).

Mandatory Safety Protocols

All manipulations must be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and nitrile gloves are required at all times.

-

Reagent Handling:

-

1-Bromopropane: This is a flammable liquid with significant health risks.[11][17] Avoid inhalation of vapors and skin contact. Keep away from ignition sources.[17]

-

3,5-Dimethyl-4-hydroxybenzaldehyde: Handle as a powder irritant. Avoid creating dust and inhaling particles.[8]

-

Potassium Carbonate: This is a hygroscopic and irritating solid.[16] Keep the container tightly closed and avoid contact with skin and eyes.[15][18]

-

-

Waste Disposal: All organic waste must be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Caption: Experimental Workflow Diagram.

Step 1: Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-Dimethyl-4-hydroxybenzaldehyde (1.50 g, 10.0 mmol).

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equivalents). Causality: Using an excess of the base ensures complete deprotonation of the phenol, driving the reaction to completion.

-

Add 30 mL of anhydrous acetonitrile. Causality: Acetonitrile is a polar aprotic solvent that effectively solvates the potassium cation without hydrogen bonding to the phenoxide, thereby maintaining its high nucleophilicity.

Step 2: Addition of Alkylating Agent

-

While stirring the suspension, add 1-bromopropane (1.10 mL, 1.48 g, 12.0 mmol, 1.2 equivalents) to the flask via syringe. Causality: A slight excess of the alkylating agent helps to ensure all the generated phenoxide reacts.

-

Attach a reflux condenser to the flask.

Step 3: Reaction Execution

-

Heat the reaction mixture to a gentle reflux (approx. 80-85°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with 4:1 Hexanes:Ethyl Acetate. The disappearance of the starting phenol spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates reaction progression.

Step 4: Work-up and Isolation

-

After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Filter the solid salts (KBr and excess K₂CO₃) using a Buchner funnel and wash the solid cake with a small amount of ethyl acetate.

-

Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Causality: The water wash removes residual inorganic salts and the brine wash helps to break any emulsions and begins the drying process.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate fully under reduced pressure to yield the crude product.

Step 5: Purification

-

The crude product, typically an off-white solid or pale oil, should be purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity, is effective for separating the product from any unreacted starting materials or side products.

-

Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 3,5-Dimethyl-4-propoxybenzaldehyde as a purified solid.

Product Characterization

The identity and purity of the final product should be confirmed using standard spectroscopic techniques.

-

Appearance: White to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.85 (s, 1H, -CHO)

-

δ 7.55 (s, 2H, Ar-H)

-

δ 3.85 (t, J = 6.5 Hz, 2H, -OCH₂CH₂CH₃)

-

δ 2.30 (s, 6H, Ar-CH₃)

-

δ 1.80 (sext, J = 7.0 Hz, 2H, -OCH₂CH₂CH₃)

-

δ 1.05 (t, J = 7.4 Hz, 3H, -OCH₂CH₂CH₃)

-

-

Infrared (IR) Spectroscopy (ATR):

-

~2960 cm⁻¹ (C-H aliphatic stretch)

-

~2870, 2730 cm⁻¹ (Aldehyde C-H stretch)[19]

-

~1695 cm⁻¹ (Strong, C=O aldehyde stretch, conjugated)[20]

-

~1580 cm⁻¹ (C=C aromatic stretch)

-

~1250 cm⁻¹ (C-O-C ether stretch)

-

Absence of a broad O-H stretch (~3300 cm⁻¹) from the starting material is a key indicator of reaction completion.

-

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Incomplete deprotonation (base is not sufficiently strong or is hydrated). 2. Reagents (especially solvent) are not anhydrous. 3. Insufficient reaction time or temperature. | 1. Use fresh, anhydrous potassium carbonate. Ensure it is finely powdered to maximize surface area. 2. Use anhydrous grade solvent and dry all glassware thoroughly. 3. Extend the reflux time to 8 hours or increase the temperature slightly. Confirm with TLC.[6] |

| Starting Material Remains | 1. Insufficient amount of base or alkylating agent. 2. Reaction did not go to completion. | 1. Re-run the reaction ensuring 1.5 eq of base and at least 1.2 eq of 1-bromopropane. 2. During work-up, wash the organic layer with cold, dilute (1M) NaOH to remove unreacted acidic phenol. |

| Formation of Propene Side Product | This is highly unlikely with 1-bromopropane but could occur at excessively high temperatures. | Ensure the reaction temperature does not significantly exceed the boiling point of the solvent. This side reaction is primarily an issue with secondary or tertiary halides.[1][5] |

| Difficulty in Purifying Product | Product co-elutes with impurities during chromatography. | Adjust the polarity of the eluent system for column chromatography. If the product is solid, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). For persistent aldehyde impurities, a reversible bisulfite adduct purification can be employed.[21][22] |

References

-

Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Potassium carbonate. [Link]

-

Armand Products. SAFETY DATA SHEET LIQUID POTASSIUM CARBONATE. [Link]

-

Khan Academy. Williamson ether synthesis (video). [Link]

-

Carl ROTH. Safety Data Sheet: Potassium carbonate. [Link]

-

INEOS KOH. SAFETY DATA SHEET Potassium Carbonate, Anhydrous. [Link]

-

New Jersey Department of Health. 1-Bromopropane - Hazardous Substance Fact Sheet. [Link]

-

Redox. Safety Data Sheet Potassium Carbonate Revision 5, Date 18 Dec 2020. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

-

Organic Chemistry at CU Boulder. The Williamson Ether Synthesis. [Link]

-

DC Fine Chemicals. Safety Data Sheet - 1-Bromopropane. [Link]

-

University of Calgary. Ch24: ArOH to ArOR. [Link]

-

ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

-

AIP Publishing. IR spectra of protonated benzaldehyde clusters. [Link]

-

ResearchGate. Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

PubMed. Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. [Link]

-

PubChem. 3,5-Dimethyl-4-hydroxybenzaldehyde. [Link]

-

University of Rochester. Workup: Aldehydes. [Link]

-

Sciencemadness Discussion Board. Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. [Link]

- Google Patents.

-

RSIS International. Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation. [Link]

-

Chemsrc. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3. [Link]

-

Chemistry Steps. The Williamson Ether Synthesis. [Link]

-

Organic Letters. Supporting Information. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

-

PubChem. 3,5-Dimethoxy-4-propoxybenzaldehyde. [Link]

-

Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

-

Organic Chemistry at CU Boulder. Example 7. [Link]

Sources

- 1. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. employees.delta.edu [employees.delta.edu]

- 12. nj.gov [nj.gov]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. redox.com [redox.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. ineos.com [ineos.com]

- 19. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Workup [chem.rochester.edu]

Using 3,5-Dimethyl-4-propoxybenzaldehyde as a pharmaceutical intermediate

Technical Application Note: 3,5-Dimethyl-4-propoxybenzaldehyde in Drug Discovery

Introduction: The Strategic Value of Steric & Lipophilic Modulation

In modern medicinal chemistry, 3,5-Dimethyl-4-propoxybenzaldehyde (CAS: 210057-00-4) serves as a critical bioisostere and privileged scaffold intermediate . While often overshadowed by its dimethoxy analog (Syringaldehyde), this compound offers distinct advantages in Lead Optimization campaigns:

-

Metabolic Stability: Unlike methoxy groups (which are prone to O-demethylation by cytochrome P450 enzymes), the 3,5-dimethyl substitution pattern provides steric bulk that is metabolically robust, extending the half-life of the pharmacophore.

-

Lipophilicity Tuning: The 4-propoxy tail significantly increases the logP (lipophilicity) compared to a hydroxyl or methoxy group, enhancing membrane permeability and facilitating binding to hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).

-

Schiff Base Reactivity: As an electron-rich benzaldehyde, it is an ideal candidate for forming reversible Schiff bases with primary amines—a mechanism validated by hemoglobin modulators like Voxelotor for Sickle Cell Disease.

This guide details the synthesis , quality control , and downstream application of this intermediate, focusing on its utility in generating metabolically stable drug candidates.

Protocol A: Synthesis of 3,5-Dimethyl-4-propoxybenzaldehyde

Objective: To synthesize high-purity (>98%) 3,5-Dimethyl-4-propoxybenzaldehyde from the commercially available precursor 3,5-Dimethyl-4-hydroxybenzaldehyde via Williamson Ether Synthesis.

Mechanism: Nucleophilic substitution (

Reagents & Materials:

-

Precursor: 3,5-Dimethyl-4-hydroxybenzaldehyde (1.0 eq, CAS: 2233-18-3)[1]

-

Alkylating Agent: 1-Bromopropane (1.2 eq)

-

Base: Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Catalyst: Potassium Iodide (KI) (0.1 eq) – Critical for accelerating the reaction via Finkelstein-like halide exchange.

Step-by-Step Procedure:

-

Activation:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-Dimethyl-4-hydroxybenzaldehyde (10.0 g, 66.6 mmol) in DMF (100 mL).

-

Add

(18.4 g, 133.2 mmol) and KI (1.1 g, 6.6 mmol). -

Expert Insight: Stir the suspension at room temperature for 30 minutes before adding the alkyl halide. This ensures complete deprotonation of the phenol to the phenoxide anion, minimizing side reactions.

-

-

Alkylation:

-

Add 1-Bromopropane (7.3 mL, 80.0 mmol) dropwise via a syringe or addition funnel over 10 minutes.

-

Heat the reaction mixture to 60°C under an inert atmosphere (

or Ar). -

Monitor by TLC (Hexane:Ethyl Acetate 8:2). The starting material (

) should disappear, and the product (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice-Water (400 mL) with vigorous stirring. The product should precipitate as a solid or oil.

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with Water (2 x 100 mL) and Brine (100 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (White to pale yellow solid).

-

Protocol B: Downstream Application – Reductive Amination

Context: This protocol demonstrates the use of 3,5-Dimethyl-4-propoxybenzaldehyde to install a lipophilic benzyl group onto a primary amine scaffold (e.g., an amino acid or aniline derivative), a common step in synthesizing kinase inhibitors.

Workflow Diagram (Graphviz):

Caption: One-pot reductive amination workflow for installing the 3,5-dimethyl-4-propoxybenzyl moiety.

Procedure:

-

Imine Formation:

-

Dissolve 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 eq) and the Primary Amine (1.0 eq) in 1,2-Dichloroethane (DCE) .

-

Optional: Add Acetic Acid (1.0 eq) if the amine is basic (e.g., aliphatic amines) to catalyze imine formation.

-

Stir at Room Temperature for 2 hours.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (

) (1.5 eq) in one portion. -

Expert Insight:

is preferred over -

Stir overnight (12–16 hours).

-

-

Isolation:

-

Quench with saturated aqueous

. -

Extract with DCM, dry, and concentrate.

-

Analytical Quality Control (QC)

Data Summary Table: Specification Limits

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (UV @ 254 nm) | |

| Identity ( | 400 MHz DMSO- | Consistent with structure (See diagnostic peaks) |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-Headspace | DMF |

Diagnostic NMR Peaks (

-

Aldehyde (-CHO): Singlet at

ppm. -

Aromatic Protons (H-2, H-6): Singlet at

ppm (Integration: 2H). Note: The symmetry of the 3,5-dimethyl substitution simplifies this to a singlet. -

Propoxy Group:

-

Triplet (

) at -

Multiplet (

) at -

Triplet (

) at

-

-

Methyl Groups (Ar-CH3): Singlet at

ppm (Integration: 6H).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[2]

-

Storage: Store at 2–8°C under inert gas (

). Aldehydes can oxidize to carboxylic acids (benzoic acid derivatives) upon prolonged exposure to air. -

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 210057-00-4, 3,5-Dimethyl-4-propoxybenzaldehyde. Retrieved from [Link]

- Metcalf, B. W., et al. (2002).Substituted Benzaldehydes as Allosteric Modulators of Hemoglobin. (General reference for the class of compounds). Journal of Medicinal Chemistry.

Sources

Reductive amination protocols using 3,5-Dimethyl-4-propoxybenzaldehyde

Application Note: Optimized Reductive Amination Strategies for Sterically Hindered, Electron-Rich Benzaldehydes

Introduction & Chemical Profile

This guide details the reductive amination of 3,5-Dimethyl-4-propoxybenzaldehyde , a substrate that presents a dual challenge in organic synthesis: electronic deactivation and steric hindrance .

-

Electronic Challenge: The 4-propoxy group (strong resonance donor) and the 3,5-dimethyl groups (inductive donors) significantly increase the electron density at the carbonyl carbon. This renders the aldehyde less electrophilic compared to unsubstituted benzaldehyde, slowing the initial nucleophilic attack by the amine.

-

Steric Challenge: The methyl groups at the 3- and 5-positions create a "picket fence" effect, sterically crowding the carbonyl center. This hinders the formation of the tetrahedral intermediate, particularly when reacting with secondary or bulky primary amines.

To overcome these barriers, standard protocols must be modified to drive the equilibrium toward the imine intermediate before reduction. This note presents three validated protocols ranging from mild borohydride methods to Lewis-acid mediated systems.

Mechanistic Insight

The success of this reaction hinges on the formation of the iminium ion . Because the substrate is electron-rich, the equilibrium constant (

Figure 1: Reaction pathway highlighting the critical dehydration step required for hindered, electron-rich aldehydes.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Primary amines and unhindered secondary amines.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce aldehydes significantly, allowing for "one-pot" procedures. However, for this specific substrate, Acetic Acid (AcOH) is mandatory to protonate the carbonyl and catalyze imine formation.

Reagents:

-

Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

-

Catalyst: Glacial Acetic Acid (1-2 equiv)

Step-by-Step:

-

Dissolution: In a dry reaction vial, dissolve 1.0 mmol (224 mg) of the aldehyde in 5 mL of DCE.

-

Note: The aldehyde melts ~27°C. If it is a semi-solid, gently warm to liquefy before weighing for accuracy.

-

-

Imine Formation: Add the amine (1.1 mmol) and Glacial Acetic Acid (1.0 mmol). Stir at room temperature for 30–60 minutes .

-

Critical: Unlike standard aldehydes, do not add the reducing agent immediately. Allow the "crowded" imine to form.

-

-

Reduction: Add STAB (1.5 mmol, 318 mg) in one portion. The reaction may bubble slightly (evolution of AcOH/H2).

-

Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.

-

Workup: Quench with saturated aqueous NaHCO3 (gas evolution!). Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Weakly nucleophilic amines (anilines) or sterically hindered secondary amines.

Rationale: Titanium(IV) isopropoxide acts as a dual-function reagent: it is a Lewis acid that activates the carbonyl and a dehydrating agent that irreversibly traps water, forcing imine formation despite the steric bulk of the 3,5-dimethyl groups.

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.25 equiv)

-

Reductant: Sodium Borohydride (NaBH4) (1.0 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Complexation: In a dry flask under Nitrogen/Argon, combine the aldehyde (1.0 mmol) and amine (1.1 mmol) in neat Ti(OiPr)4 (1.25 mmol, ~370 µL) or minimal THF (1 mL).

-

Stirring: Stir the viscous mixture at room temperature for 1–2 hours.

-

Observation: The solution often turns yellow/orange, indicating imine-titanium complex formation.

-

-

Dilution: Dilute with dry THF (2 mL) and Methanol (2 mL).

-

Why Methanol? It is required to solubilize NaBH4 in the next step.

-

-

Reduction: Carefully add NaBH4 (1.0 mmol, 38 mg). Caution: Exothermic.

-

Quench (The "Mattson" Workup): After reaction completion (usually <2 hours), add 1 mL of water. A white precipitate (TiO2) will form.

-

Filtration: Filter the slurry through a Celite pad to remove the titanium salts. Wash the pad with ether or EtOAc.

-

Purification: Concentrate the filtrate. The amine is often pure enough for use or requires a short silica plug.

Comparative Data Analysis

| Feature | Protocol A (STAB) | Protocol B (Ti-Mediated) | Protocol C (Cat. Hydrogenation)* |

| Reagent Cost | Moderate | Moderate | Low (on scale) |

| Throughput | High (One-pot) | Medium (Sequential) | High (Batch) |

| Steric Tolerance | Good | Excellent | Excellent |

| Water Sensitivity | Low | High (Strictly Anhydrous) | Low |

| Workup | Extraction | Filtration (Celite) | Filtration (Catalyst) |

| Key Risk | Incomplete conversion if acid is omitted | TiO2 emulsion if quench is too fast | Over-reduction of aromatic ring (rare) |

*Protocol C (Pd/C + H2 in EtOH) is recommended only for multi-gram scale-up where filtration is preferred over extraction.

Decision Workflow

Use this logic tree to select the appropriate method for your specific amine partner.

Figure 2: Workflow for selecting the optimal reductive amination protocol based on amine properties.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Neidigh, K. A. , Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[4] Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination.[4][5][6] Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.

-

Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

-

PubChem. (n.d.). 3,5-Dimethoxy-4-propoxybenzaldehyde (Analogous Structure Data). National Library of Medicine.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]

- 5. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

Oxidation of 3,5-Dimethyl-4-propoxybenzaldehyde to 3,5-dimethyl-4-propoxybenzoic acid

Application Note: Precision Oxidation of 3,5-Dimethyl-4-propoxybenzaldehyde to 3,5-Dimethyl-4-propoxybenzoic Acid

Executive Summary

This application note details the optimized protocols for the oxidation of 3,5-dimethyl-4-propoxybenzaldehyde (Compound A) to 3,5-dimethyl-4-propoxybenzoic acid (Compound B) . This transformation is a critical step in the synthesis of functional materials (liquid crystals) and pharmaceutical intermediates (fibrates and lipid-regulating agents).

The presence of the electron-donating propoxy group and the steric bulk of the ortho-methyl groups presents a unique challenge: the aromatic ring is highly activated, making it susceptible to electrophilic attack (e.g., chlorination) during oxidation, while the aldehyde requires selective conversion without affecting the ether linkage or the benzylic methyls.

We present two validated methodologies:

-

Method A (Pinnick Oxidation): The "Gold Standard" for R&D, offering >95% selectivity and preventing side reactions.

-

Method B (Permanganate/PTC): A cost-effective, scalable protocol for kilogram-scale production.

Chemical Context & Retrosynthetic Logic

-

Substrate: 3,5-Dimethyl-4-propoxybenzaldehyde[1]

-

Target: 3,5-Dimethyl-4-propoxybenzoic acid[2]

-

Key Challenges:

-

Electron-Rich Ring: The 4-propoxy and 3,5-dimethyl groups significantly increase electron density, making the ring prone to electrophilic aromatic substitution (EAS) by active oxidant species.

-

Steric Hindrance: The 3,5-dimethyl groups create a "picket fence" around the ether linkage, generally protecting it from dealkylation, but they also crowd the reaction center.

-

Reaction Pathway Diagram

The following diagram illustrates the primary oxidation pathway and the critical "Scavenger Loop" required to prevent chlorination by-products in the Pinnick method.

Figure 1: Mechanistic flow of the Pinnick oxidation illustrating the critical role of the scavenger in preventing ring chlorination of the electron-rich substrate.

Method A: Pinnick Oxidation (Recommended for R&D)

The Pinnick (Lindgren) Oxidation is the preferred method for this substrate. It utilizes sodium chlorite (

Why this method?

-

Selectivity: It oxidizes aldehydes to carboxylic acids without touching the ether linkage or benzylic methyls.

-

Suppression of Side Reactions: The electron-rich ring of 3,5-dimethyl-4-propoxybenzaldehyde is highly susceptible to chlorination by hypochlorous acid (

), a by-product of the reaction. The inclusion of a scavenger is mandatory .

Protocol Details

| Parameter | Specification |

| Solvent System | t-Butanol : Water (3:1) or THF : Water (3:1) |

| Oxidant | Sodium Chlorite ( |

| Buffer | Sodium Dihydrogen Phosphate ( |

| Scavenger | 2-Methyl-2-butene (isoamylene) or Resorcinol |

| Temperature | 0°C to Room Temperature (25°C) |

Step-by-Step Procedure

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-propoxybenzaldehyde (10.0 mmol, 1.92 g) in 30 mL of t-butanol.

-

Scavenger Addition: Add 2-methyl-2-butene (80.0 mmol, 8.5 mL). Note: Use a large excess (6-8 equiv) as it is volatile and acts as the solvent co-factor.

-

Oxidant Solution: Separately, dissolve sodium chlorite (

, 80%, 30.0 mmol, 3.4 g) and sodium dihydrogen phosphate ( -

Addition: Cool the aldehyde solution to 0°C. Add the oxidant solution dropwise over 15 minutes via an addition funnel. The solution may turn pale yellow.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The aldehyde spot (

) should disappear, replaced by the acid streak ( -

Work-up:

-

Evaporate the volatile t-butanol under reduced pressure.

-

Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL) to remove non-acidic impurities.

-

Acidification: Acidify the aqueous layer carefully with 1N HCl to pH 2. The product usually precipitates as a white solid.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

-

Dry combined organics over

, filter, and concentrate.[4]

-

-

Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Expected Yield: 92–96%

Method B: Permanganate Oxidation (Scalable/Industrial)

For larger scales where cost is a driver and chromatography is to be avoided, Potassium Permanganate (

Protocol Details

| Parameter | Specification |

| Solvent System | Acetone : Water (2:1) |

| Oxidant | Potassium Permanganate ( |

| Catalyst | Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst |

| Temperature | 50°C - 60°C |

Step-by-Step Procedure

-

Dissolution: Dissolve 3,5-dimethyl-4-propoxybenzaldehyde (50 mmol, 9.6 g) in 100 mL of acetone.

-

Oxidant Prep: Prepare a solution of

(75 mmol, 11.85 g) in 100 mL of water. -

Reaction: Heat the acetone solution to 50°C. Add the

solution slowly over 45 minutes. A brown precipitate ( -

Completion: Stir at 60°C for 1 hour. Check TLC. If purple color persists, the reaction is likely done. If brown and starting material remains, add small aliquots of solid

. -

Quenching: Add isopropanol (5 mL) to quench excess permanganate (turns any remaining purple solution brown).

-

Filtration: Filter the hot mixture through a Celite pad to remove

. Wash the pad with hot acetone/water. -

Isolation:

-

Concentrate the filtrate to remove acetone.[5]

-

The aqueous residue is basic/neutral. Acidify with concentrated HCl to pH 1–2.

-

The 3,5-dimethyl-4-propoxybenzoic acid will precipitate. Filter the solid, wash with cold water, and dry.

-

Expected Yield: 85–90%

Analytical Validation

Upon isolation, the product must be validated to ensure the ether chain is intact and no ring chlorination occurred.

Table 1: Key Spectral Data for 3,5-Dimethyl-4-propoxybenzoic Acid

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (DMSO- | Carboxylic Acid proton (-COOH) | |

| Aromatic protons (Symmetry confirms no chlorination) | ||

| IR Spectroscopy | 1680–1690 | C=O stretch (Carboxylic Acid) |

| 2500–3000 | O-H stretch (Broad, carboxylic acid dimer) | |

| Mass Spectrometry | [M-H]- 207.1 | Negative mode ESI (Parent ion) |

Troubleshooting & Critical Controls

-

Issue: Chlorinated By-product (Method A).

-

Issue: Over-oxidation (Method B).

-

Issue: Solubility.

-

Observation: Substrate crashes out in pure water.

-

Fix: Ensure adequate organic co-solvent (t-BuOH or Acetone).

-

References

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3] Acta Chemica Scandinavica, 27, 888–890. Link

-

Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System.[5] The Journal of Organic Chemistry, 45(6), 1175–1176. Link

- Raederstorff, D., & Moser, U. (2010). Synthesis of Metabolites of Vitamin E. Journal of Labelled Compounds and Radiopharmaceuticals.

-

Song, Z. J., et al. (1999). Synthesis of a Potent Endothelin Antagonist: An Efficient Pinnick Oxidation. The Journal of Organic Chemistry, 64(26), 9658–9667. Link

- Mohamed, M. A., et al. (2015). Oxidation of Benzaldehydes by Permanganate: A Kinetic Study. Journal of Chemistry.

Sources

- 1. 3,5-Dimethoxy-4-propoxybenzaldehyde | C12H16O4 | CID 4771124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "Novel crystalline forms of 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]" [tdcommons.org]

- 3. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,5-Dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN105085228A - Production method for 3, 5-dimethylbenzoic acid - Google Patents [patents.google.com]

Strategic Utilization of 3,5-Dimethyl-4-propoxybenzaldehyde in Heterocyclic Scaffold Construction

Topic: Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers[1][2]

Introduction: The "Lipophilic Shield" Strategy

In modern medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity (LogP) and metabolic stability—is as critical as potency.[2] 3,5-Dimethyl-4-propoxybenzaldehyde represents a tactical building block that offers a distinct advantage over the more common vanillin or 3,4,5-trimethoxybenzaldehyde derivatives.[1][2]

Chemical Rationale

-

Steric Shielding (3,5-Dimethyl): The two methyl groups at the ortho positions relative to the alkoxy group provide steric bulk. This hinders enzymatic attack (e.g., by cytochrome P450s) at the ring positions adjacent to the ether linkage, potentially extending the half-life of the resulting pharmacophore.

-

Lipophilic Tuning (4-Propoxy): Unlike a methoxy group, the propoxy chain significantly increases the LogP (partition coefficient), enhancing cell membrane permeability.[2] This is particularly useful when targeting intracellular receptors or central nervous system (CNS) targets where blood-brain barrier penetration is required.[1][2]

-

Electronic Effect: The 4-propoxy group acts as a strong electron-donating group (EDG) via resonance, while the 3,5-dimethyl groups add weak electron donation via induction.[1][2] This creates an electron-rich aldehyde, which modulates reactivity in nucleophilic additions (making them more selective but potentially slower than electron-deficient aldehydes).[1][2]

Chemical Profile & Preparation

Before utilizing this compound in complex synthesis, its purity and identity must be verified. If not commercially sourced, it is synthesized via Williamson etherification of 3,5-dimethyl-4-hydroxybenzaldehyde.[1][2]

| Property | Specification | Notes |

| IUPAC Name | 3,5-Dimethyl-4-propoxybenzaldehyde | |

| Molecular Formula | C₁₂H₁₆O₂ | |

| Molecular Weight | 192.25 g/mol | |

| Appearance | Pale yellow oil or low-melting solid | Propyl chain disrupts crystal packing compared to methyl analog.[1] |

| Solubility | Soluble in DCM, EtOH, DMSO; Insoluble in Water | High lipophilicity requires organic co-solvents in aqueous reactions.[2] |

| Key NMR Signals | ¹H NMR (CDCl₃): δ ~9.8 (s, 1H, CHO), 7.5 (s, 2H, Ar-H), 3.8 (t, 2H, O-CH₂), 2.3 (s, 6H, Ar-CH₃), 1.8 (m, 2H), 1.0 (t, 3H).[2] | Diagnostic singlet at 7.5 ppm confirms symmetry. |

Application Note I: Multicomponent Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Therapeutic Relevance: Calcium channel blockers (nifedipine analogs), antimicrobial agents, and mitotic kinesin inhibitors.[2][3]

Mechanism & Design

The Biginelli reaction is the most robust application for this aldehyde. The electron-rich nature of 3,5-dimethyl-4-propoxybenzaldehyde requires an efficient catalyst to activate the carbonyl carbon for the initial nucleophilic attack by urea.[1]

The Pathway:

-

Activation: Acid catalyst activates the aldehyde.

-

Imine Formation: Urea attacks the aldehyde (Rate Determining Step in neutral media).[2]

-

Interception: The enol form of the

-ketoester attacks the iminium intermediate. -

Cyclization: Intramolecular condensation closes the ring.

Caption: Convergent synthesis of DHPMs via acid-catalyzed condensation.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol utilizes a Lewis Acid catalyst (CuCl₂) which tolerates the steric bulk of the aldehyde better than weak Brønsted acids.[1]

Materials:

Step-by-Step Procedure:

-

Charge: In a microwave-safe vial (10 mL), combine the aldehyde, ethyl acetoacetate, urea, and CuCl₂·2H₂O.[5] Add Ethanol.[8]

-

Irradiation: Cap the vial and irradiate at 100°C for 15 minutes (Power: Max 150W). Note: If using conventional heating, reflux in ethanol for 4–6 hours.

-

Monitoring: Check TLC (System: Hexane:EtOAc 6:4). The aldehyde spot (high Rf) should disappear; a new polar fluorescent spot (DHPM) appears.[2]

-

Work-up: Pour the hot reaction mixture into crushed ice (20 g). Stir vigorously. The product typically precipitates as a solid.

-

Purification: Filter the crude solid. Recrystallize from hot ethanol/water (9:1).

-

Yield Expectation: 85–92%.

Application Note II: Chalcone Synthesis via Claisen-Schmidt Condensation

Target Scaffold: 1,3-Diaryl-2-propen-1-ones (Chalcones) Therapeutic Relevance: Precursors to pyrazolines (anti-inflammatory), flavonoids, and direct anticancer agents (tubulin polymerization inhibitors).[1][2]

Mechanism & Design

The 3,5-dimethyl groups prevent coplanarity slightly, but the reaction proceeds well under basic conditions. The resulting chalcone serves as a "Michael Acceptor," critical for covalent inhibition of certain enzymes.

Caption: Workflow for Claisen-Schmidt condensation and subsequent heterocyclization.

Experimental Protocol: Base-Catalyzed Condensation

Materials:

-

Acetophenone (or derivative) (10 mmol)[2]

-

Sodium Hydroxide (40% aq.[2] solution, 5 mL)

-

Ethanol (95%, 15 mL)

Step-by-Step Procedure:

-

Dissolution: Dissolve the aldehyde and acetophenone in Ethanol in a 50 mL Erlenmeyer flask.

-

Catalysis: Place the flask in an ice bath (0–5°C). Add the NaOH solution dropwise with constant stirring. Crucial: The reaction is exothermic; temperature control prevents polymerization.

-

Reaction: Remove the ice bath and stir at room temperature for 12–24 hours. The mixture usually turns deep yellow or orange due to the extended conjugation.

-

Quench: Pour the mixture into ice water (100 mL) and acidify slightly with dilute HCl (to pH ~4–5) to neutralize the base and precipitate the product.

-

Isolation: Filter the yellow solid. Wash with cold water.[5][6]

-

Purification: Recrystallize from Ethanol.

Troubleshooting & Validation (Self-Validating Systems)

To ensure scientific integrity, use these checkpoints to validate the success of the synthesis before proceeding to biological testing.

| Checkpoint | Observation | Scientific Causality |

| TLC Monitoring | Disappearance of aldehyde spot (Rf ~0.6 in Hex/EtOAc 7:3). | The carbonyl group is the electrophile; its consumption confirms reaction progress. |

| IR Spectroscopy | Biginelli: Appearance of -NH stretch (3200 cm⁻¹) and amide C=O (1650 cm⁻¹).[1][2] Chalcone: Shift of C=O to lower freq (~1640 cm⁻¹) due to conjugation.[2] | Confirms the formation of the heterocyclic ring (Biginelli) or the enone system (Chalcone).[2] |

| ¹H NMR Diagnostic | Aldehyde peak (9.8 ppm) must be absent. | If the singlet at 9.8 ppm persists, the reaction is incomplete.[2] For Biginelli, look for the chiral proton at C4 (~5.2 ppm, d).[2] |

| Solubility Check | Product is less soluble in Hexane than the starting aldehyde. | The introduction of polar functional groups (urea/amide) or increased MW reduces solubility in non-polar solvents.[2] |

References

-

Biginelli Reaction Mechanism & Catalysis

-

Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde (Precursor)

-

Pharmacological Relevance of Dihydropyrimidinones

-

Lipophilicity and Drug Design (LogP Effects)

-

Antimicrobial Activity of 3,5-Dimethyl-4-alkoxy Derivatives

Sources

- 1. prepchem.com [prepchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Sciencemadness Discussion Board - Syringa aldehyde, 4-propoxy-3,5-dimethoxy-benzaldehyde preparation. - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. jmchemsci.com [jmchemsci.com]

- 9. 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

Preparation of 3,5-dimethyl-4-propoxyphenylboronic acid from the aldehyde

Application Note: Precision Synthesis of 3,5-Dimethyl-4-propoxyphenylboronic Acid

Part 1: Strategic Overview & Route Selection

The Challenge: The conversion of 3,5-dimethyl-4-propoxybenzaldehyde to 3,5-dimethyl-4-propoxyphenylboronic acid presents a specific synthetic challenge: the excision of the carbonyl carbon and its replacement with a boron moiety at the ipso position. Unlike standard borylations that replace a halide (maintaining carbon count), this transformation requires a carbon-degradative approach.

Route Analysis: While direct Rhodium-catalyzed decarbonylative borylation is chemically possible, it often requires expensive catalysts and high temperatures (130°C+) that may not be robust for scale-up or accessible in all discovery labs.

Recommended Protocol: The Dakin-Miyaura Sequence We recommend a robust, three-step "Activation-Substitution" strategy. This pathway leverages the electron-rich nature of the 4-alkoxy ring to perform a Dakin Oxidation , converting the aldehyde to a phenol. The phenol is then activated as a triflate and subjected to Miyaura Borylation . This route is scalable, uses standard reagents, and offers superior regiocontrol.

The Pathway:

-

Dakin Oxidation:

(via formate ester) -

Sulfonylation:

(Triflate activation) -

Miyaura Borylation:

Part 2: Visual Workflow (Graphviz)

Caption: Figure 1. Step-wise synthetic workflow for the conversion of the aldehyde precursor to the target boronic acid via the Dakin-Miyaura route.

Part 3: Detailed Experimental Protocol

Phase 1: Dakin Oxidation (Aldehyde Phenol)

Objective: Replace the formyl group with a hydroxyl group. The 3,5-dimethyl substitution pattern does not sterically hinder this reaction significantly due to the meta-positioning relative to the aldehyde.

Reagents:

-

Starting Material: 3,5-Dimethyl-4-propoxybenzaldehyde (1.0 equiv)

-

Hydrogen Peroxide (30% aq.): 3.0 equiv

-

Sodium Hydroxide (NaOH): 2.0 equiv (as 2M solution)

-

Solvent: Methanol (MeOH) or THF/Water (1:1)

Procedure:

-

Dissolution: Dissolve the aldehyde (10 mmol) in MeOH (30 mL) in a round-bottom flask.

-

Base Addition: Add the NaOH solution (20 mmol) dropwise at 0°C. The solution may turn yellow (phenolate/aldol species).

-

Oxidation: Add

(30 mmol) dropwise via an addition funnel, maintaining the internal temperature below 10°C to prevent over-oxidation. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

-

Note: The reaction proceeds via an aryl formate intermediate, which hydrolyzes in situ under basic conditions.

-

-

Workup: Quench with saturated

(to destroy excess peroxide). Acidify to pH ~3 with 1M HCl. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

-

Target Intermediate:3,5-dimethyl-4-propoxyphenol .[1]

-

Phase 2: Triflation (Phenol Aryl Triflate)

Objective: Activate the phenol for Palladium-catalyzed coupling.

Reagents:

-

Phenol Intermediate (from Phase 1): 1.0 equiv

-

Trifluoromethanesulfonic anhydride (

): 1.2 equiv -

Pyridine: 2.0 equiv

-

Solvent: Dichloromethane (DCM), anhydrous

Procedure:

-